![molecular formula C20H21N3O5 B2536430 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 955257-88-2](/img/structure/B2536430.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative, which contains a benzo[d][1,3]dioxol-5-yl group (a component found in many bioactive compounds), a pyrrolidinone group (a common motif in pharmaceuticals), and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrrolidinone with a compound containing the benzo[d][1,3]dioxol-5-yl group, followed by reaction with a methoxyphenyl isocyanate to form the urea linkage .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl, pyrrolidinone, and methoxyphenyl groups, connected by a urea linkage .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of ureas, benzo[d][1,3]dioxoles, pyrrolidinones, and methoxyphenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, pyrrolidinone, and methoxyphenyl groups .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Compounds with urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. The design of these molecules aims to optimize interactions with enzyme binding sites, suggesting that similar compounds could be developed for selective enzyme inhibition. For example, a study synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and found that certain substitutions resulted in compounds with high inhibitory activities (Vidaluc et al., 1995).
Anticancer Activity
Research into unsymmetrical 1,3-disubstituted ureas has shown that these compounds can inhibit certain enzymes and exhibit in vitro anticancer activity. This highlights the potential of urea derivatives in developing new anticancer therapies. For instance, the compound N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea demonstrated significant in vitro anticancer activity in a study by Mustafa et al. ( ).
Antimicrobial Activity
Synthesis and structural characterization of various urea derivatives have led to the identification of compounds with notable antimicrobial properties. This suggests the applicability of such compounds in addressing microbial resistance and developing new antimicrobial agents. For example, the synthesis and antimicrobial study of Mannich bases derived from urea and thiourea compounds showed promising results (Rajeswari et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-10-13-8-19(24)23(11-13)14-6-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFGODSDUSIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)
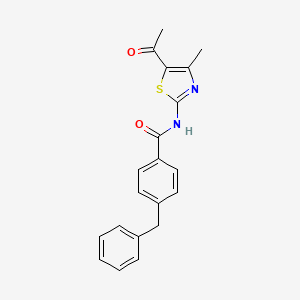
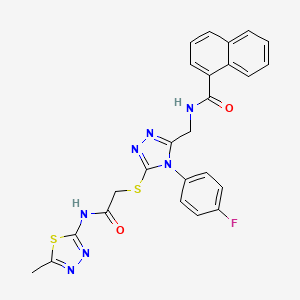
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide](/img/structure/B2536360.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)
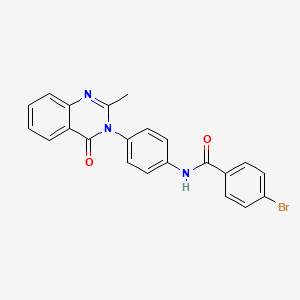
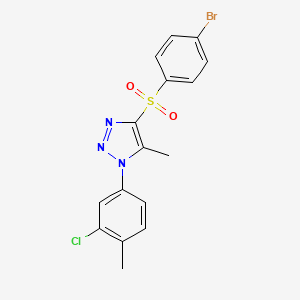

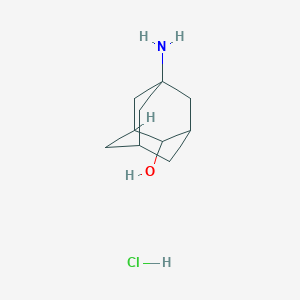

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)